dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrrole ring, followed by esterification reactions to introduce the methoxycarbonylmethyl and dimethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: shares similarities with other pyrrole derivatives such as pyrrole-2-carboxylates and pyrrole-3-carboxylates.
Dimethyl fumarate: Another compound with similar ester functional groups but different core structure.
Uniqueness
The uniqueness of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other pyrrole derivatives may not be suitable.
Properties
CAS No. |
7494-94-2 |
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Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C12H15NO6/c1-6-9(11(15)18-3)7(5-8(14)17-2)13-10(6)12(16)19-4/h13H,5H2,1-4H3 |
InChI Key |
ODHGGKQAYWXSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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